6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-8-5-6-11-15-16-12(17(11)7-8)9-3-1-2-4-10(9)14/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRKAXPWDLAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-amino-5-bromo-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBrClN
- Molecular Weight : 308.56 g/mol
- CAS Number : 745828-05-1
The compound features a bromine atom at the 6th position and a 2-chlorophenyl group at the 3rd position of the triazolopyridine ring. This structural arrangement contributes to its unique biological activities and interactions with molecular targets.
Anticancer Properties
Research indicates that 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism of action involves:
- Binding to Molecular Targets : The compound interacts with enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This selectivity is crucial for its therapeutic effects.
- Modulation of Activity : By binding selectively to certain targets, it can modulate their activity, potentially leading to reduced tumor growth and improved patient outcomes in cancer therapies.
Antimicrobial Activity
Beyond oncology, this compound is being explored for its antimicrobial properties . Studies have shown that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics or antifungal agents. The specific mechanisms through which it exerts these effects are under ongoing investigation.
Synthesis and Production
The synthesis of this compound typically involves:
- Cyclization of Precursors : Starting materials are reacted under controlled conditions to form the triazolopyridine structure.
- Optimization Techniques : Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study published in a peer-reviewed journal highlighted its potential as an anticancer agent against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound.
- Another research paper focused on its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating a promising spectrum of activity that warrants further exploration.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Crystallographic data: For 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, crystallographic studies reveal a monoclinic P21/c space group with unit cell parameters a = 14.3213 Å, b = 6.9452 Å, c = 12.6860 Å, and β = 100.265°, suggesting tight molecular packing due to planar aromatic systems . No crystallographic data is available for the 2-chlorophenyl variant.
Biological Activity
6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 745828-05-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the triazole family, which is known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests possible interactions with biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 308.56 g/mol. The presence of bromine and chlorine substituents on the aromatic ring may enhance its biological activity through increased lipophilicity and potential interactions with specific receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrClN₃ |
| Molecular Weight | 308.56 g/mol |
| CAS Number | 745828-05-1 |
| Melting Point | Not Available |
| Solubility | Not Available |
Anticancer Properties
Recent studies have indicated that compounds based on the [1,2,4]triazole scaffold exhibit significant anticancer activity. For example, research focusing on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has highlighted the potential of triazolo derivatives in enhancing immune responses against tumors. In vitro studies have shown that certain derivatives can achieve sub-micromolar potency against cancer cell lines while maintaining metabolic stability and selectivity towards other heme-containing enzymes .
In a comparative analysis of various triazolo compounds, it was observed that modifications in the substituents significantly influenced their cytotoxicity profiles against different cancer cell lines. For instance, the presence of hydrophobic groups was crucial for binding affinity and activity in specific pockets of the target enzymes .
Antimicrobial Activity
The antimicrobial properties of triazolo compounds are well-documented. A study reported that derivatives of triazoles exhibited varying degrees of activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly based on structural modifications . While specific data for this compound is limited, the general trend suggests that similar compounds could possess notable antimicrobial effects.
Synthesis and Evaluation
A significant case study involved the synthesis of a series of [1,2,4]triazolo derivatives and their biological evaluation. The study synthesized several analogs using various synthetic routes and assessed their biological activities through in vitro assays against multiple cell lines. Compounds with halogen substitutions demonstrated enhanced activity compared to their non-substituted counterparts .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the aromatic ring could enhance the potency of triazolo compounds against cancer cell lines. For instance, compounds with bromine or trifluoromethyl groups showed improved binding affinities in docking studies targeting IDO1 .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference ID |
|---|---|---|---|
| Oxidative cyclization | NaOCl, ethanol, RT, 3h | 73 | |
| Bromination | NBS, DCM, 0°C → RT, 12h | 65–78 | |
| Microwave-assisted | POCl₃, 150°C, 30 min | 82 |
Basic: How is the compound characterized structurally?
Methodological Answer:
Characterization relies on spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray diffraction : Confirms fused triazole-pyridine ring geometry and substituent positions (monoclinic space group P21/c, β ≈ 100–105°) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 308.94 for C₁₂H₇BrClN₃) .
Basic: What are optimal storage conditions to ensure stability?
Methodological Answer:
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Maintain temperature at –20°C for long-term storage; avoid exposure to light or humidity .
- Use desiccants (silica gel) in storage containers to minimize moisture uptake .
Advanced: How to design experiments to evaluate biological activity against kinase targets?
Methodological Answer:
- Target selection : Prioritize kinases with structural homology to known triazolopyridine targets (e.g., JAK1/2, MAP kinases) .
- In vitro assays :
- Positive controls : Include reference inhibitors (e.g., ruxolitinib for JAK1/2) to benchmark activity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:
- Structural validation : Confirm compound purity (>95% via HPLC) and regiochemistry (X-ray/NMR) .
- Assay standardization : Replicate studies under consistent conditions (e.g., ATP concentration, pH 7.4) .
- SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 2,6-difluorophenyl on IC₅₀) .
Q. Table 2: Substituent Impact on Activity
| Substituent | Target | IC₅₀ (nM) | Reference ID |
|---|---|---|---|
| 2-Chlorophenyl | JAK1 | 48 | |
| 2,6-Difluorophenyl | MAP Kinase | 12 | |
| Trifluoromethyl | TNKS1 | 6.2 |
Advanced: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate substituent electronic properties (e.g., Hammett σ) with activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
Advanced: How to optimize substituents for improved pharmacokinetics?
Methodological Answer:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., CF₃) to enhance membrane permeability (logP < 3) .
- Metabolic stability : Replace labile groups (e.g., ester) with bioisosteres (amide, heterocycle) .
- Solubility : Add polar groups (e.g., –OH, –NH₂) at non-critical positions to improve aqueous solubility .
Q. Table 3: Substituent Effects on PK Properties
| Substituent | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| 2-Chlorophenyl | 2.8 | 15 | 2.1 h |
| 4-Methoxy | 1.9 | 85 | 5.3 h |
| 6-Trifluoromethyl | 3.1 | 8 | 3.8 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
